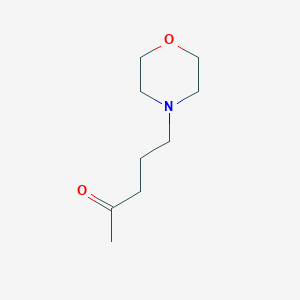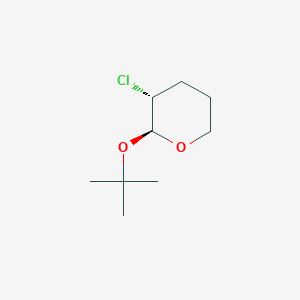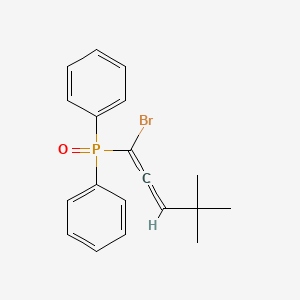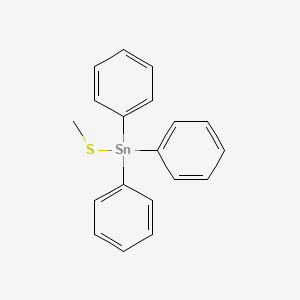
(Methylsulfanyl)(triphenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Methylsulfanyl)(triphenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three phenyl groups and one methylsulfanyl group. Organotin compounds are widely used in organic synthesis due to their versatility and reactivity. This compound, in particular, is notable for its applications in various chemical reactions and its role in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Methylsulfanyl)(triphenyl)stannane can be synthesized through several methods. One common approach involves the reaction of triphenyltin chloride with methylsulfanyl lithium. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the organotin compound. The general reaction is as follows:
Ph3SnCl+CH3SLi→Ph3SnSCH3+LiCl
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product. The reaction is typically carried out in inert atmospheres to prevent oxidation and contamination.
Análisis De Reacciones Químicas
Types of Reactions: (Methylsulfanyl)(triphenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the stannane to its corresponding hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Tin hydrides.
Substitution: Various substituted organotin compounds.
Aplicaciones Científicas De Investigación
(Methylsulfanyl)(triphenyl)stannane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (Methylsulfanyl)(triphenyl)stannane in chemical reactions typically involves the formation of a tin-carbon bond, which can then participate in further reactions. In the Stille coupling reaction, for example, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Triphenyltin chloride: Similar structure but lacks the methylsulfanyl group.
Tributyltin hydride: Another organotin compound used in radical reactions.
Trimethylstannane: Contains three methyl groups instead of phenyl groups.
Uniqueness: (Methylsulfanyl)(triphenyl)stannane is unique due to the presence of the methylsulfanyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it particularly useful in specific synthetic applications and research contexts .
Propiedades
Número CAS |
57879-96-6 |
|---|---|
Fórmula molecular |
C19H18SSn |
Peso molecular |
397.1 g/mol |
Nombre IUPAC |
methylsulfanyl(triphenyl)stannane |
InChI |
InChI=1S/3C6H5.CH4S.Sn/c3*1-2-4-6-5-3-1;1-2;/h3*1-5H;2H,1H3;/q;;;;+1/p-1 |
Clave InChI |
BPXHOQLOLGNPBR-UHFFFAOYSA-M |
SMILES canónico |
CS[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one](/img/structure/B14608299.png)
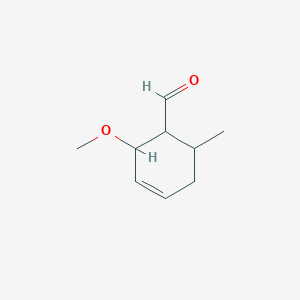

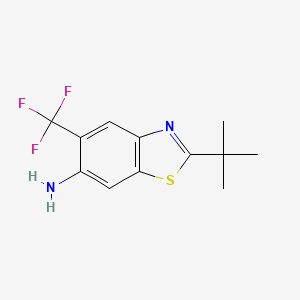
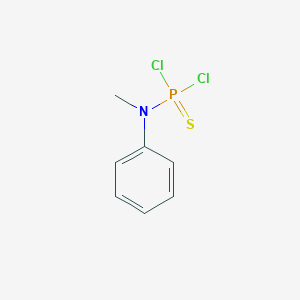
![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)
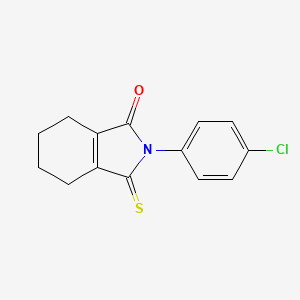
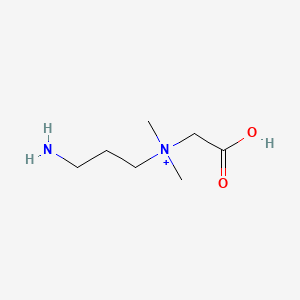
![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)
